Tert-butyl 4-cyano-4-(3-fluoro-4-nitrobenzyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-cyano-4-(3-fluoro-4-nitrobenzyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a cyano group, a fluoro-nitrobenzyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-cyano-4-(3-fluoro-4-nitrobenzyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Attachment of the Fluoro-nitrobenzyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-cyano-4-(3-fluoro-4-nitrobenzyl)piperidine-1-carboxylate can undergo various chemical
Properties
IUPAC Name |
tert-butyl 4-cyano-4-[(3-fluoro-4-nitrophenyl)methyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4/c1-17(2,3)26-16(23)21-8-6-18(12-20,7-9-21)11-13-4-5-15(22(24)25)14(19)10-13/h4-5,10H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJWJPDSTVBPQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=C(C=C2)[N+](=O)[O-])F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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